3,3'-Dinitrobenzophenone

Thermochemistry Material Science Process Safety

3,3'-Dinitrobenzophenone (DNBP) is the non-substitutable meta,meta'-dinitro isomer for synthesizing 3,3'-diaminobenzophenone—the essential monomer for melt-processable LARC-TPI polyimides. The 3,3'-substitution pattern introduces the backbone 'kink' that imparts tractability; the 4,4'-isomer yields an intractable polymer and cannot substitute. DNBP is also a 14-electron organic depolarizer for Mg/Zn batteries and a model compound for dipole-driven crystal packing studies. This isomer is procurement-critical for the above applications.

Molecular Formula C13H8N2O5
Molecular Weight 272.21 g/mol
CAS No. 21222-05-9
Cat. No. B181326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dinitrobenzophenone
CAS21222-05-9
Molecular FormulaC13H8N2O5
Molecular Weight272.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H8N2O5/c16-13(9-3-1-5-11(7-9)14(17)18)10-4-2-6-12(8-10)15(19)20/h1-8H
InChIKeyBSDKBWGNIJMCID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-Dinitrobenzophenone (CAS 21222-05-9): Technical Specifications and Sourcing Baseline


3,3'-Dinitrobenzophenone (DNBP) is a symmetrically substituted aromatic ketone characterized by two electron-withdrawing nitro groups at the meta (3,3') positions of its phenyl rings [1]. It is typically synthesized via direct nitration of benzophenone [2] or through a one-step Vilsmeier-type protocol [3]. As a precursor, it is reduced to 3,3'-diaminobenzophenone for incorporation into high-performance polyimides and as a hardener for epoxy resins [4] [5]. This meta,meta-substitution pattern dictates its unique thermochemical, electrochemical, and crystalline properties, forming the basis for its differentiation from isomeric and functionally similar analogs.

Sourcing 3,3'-Dinitrobenzophenone: Why Isomer and Functional Analogs Are Not Drop-In Replacements


Scientific and industrial users cannot simply interchange 3,3'-dinitrobenzophenone with its positional isomers (e.g., 4,4'-dinitrobenzophenone) or mono-nitro analogs. The meta (3,3') substitution pattern dictates a distinct set of physicochemical and performance outcomes that directly impact downstream applications. For instance, the specific arrangement of nitro groups alters the electronic density of the carbonyl and aromatic rings, leading to a unique dipole-driven crystal packing motif [1] and a different cathodic discharge mechanism [2]. Furthermore, the synthesis of 3,3'-dinitrobenzophenone via direct benzophenone nitration yields a complex mixture of isomers [3], requiring specific purification steps to isolate the m,m'-isomer. This non-trivial isolation and the resulting unique solid-state behavior mean that procuring a less-characterized or isomeric alternative can result in unexpected polymer performance, lower energy density in battery applications, or variability in materials science research.

Quantitative Differentiation of 3,3'-Dinitrobenzophenone (CAS 21222-05-9) vs. In-Class Alternatives


Thermochemical Stability: Comparative Enthalpy of Formation of 3,3'-Dinitrobenzophenone vs. Mono-Nitro Analogs

The standard molar enthalpy of formation (ΔfH°m) in the crystalline state at T=298.15 K provides a direct measure of relative stability. 3,3'-dinitrobenzophenone exhibits a significantly lower (more negative) enthalpy of formation compared to its mono-nitro precursors, 3-nitrobenzophenone and 4-nitrobenzophenone [1]. This quantifiable difference is critical for predicting thermal behavior in high-temperature applications like polymer curing and for assessing potential exothermicity during synthesis or storage.

Thermochemistry Material Science Process Safety

Electrochemical Performance: 14-Electron Reduction of 3,3'-Dinitrobenzophenone as a Battery Cathode Material

In a primary battery configuration with a magnesium anode, 3,3'-dinitrobenzophenone demonstrates a distinct 14-electron reduction process, converting the dinitro compound to its corresponding diamino derivative and also reducing the carbonyl group [1]. This specific, multi-electron pathway is a direct function of the 3,3'-dinitro substitution pattern on the benzophenone core. While a class of aromatic nitro compounds is known to be suitable for dry cells [2], the specific 14-electron process for 3,3'-dinitrobenzophenone leads to a theoretical capacity contribution that is differentiated from other nitroaromatic cathodes with fewer reducible groups.

Electrochemistry Battery Materials Energy Storage

Solid-State Packing: Unique Dipole-Dipole Interaction Network in 3,3'-Dinitrobenzophenone Crystals

An experimental charge density study reveals that the crystal packing of 3,3'-dinitrobenzophenone is uniquely stabilized by a network of CO···CO, CO···N–O, and N–O···N–O dipole–dipole interactions [1]. These interactions are a direct consequence of the molecule's geometry and the electron-withdrawing nitro groups at the 3,3'-positions. This is a structural distinction from isomers like 4,4'-dinitrobenzophenone, which, due to its para-substitution, will lack this specific antiparallel dipole motif . The study identified Form II of 3,3'-dinitrobenzophenone, where these interactions are particularly significant for lattice stability.

Crystal Engineering Polymorphism Solid-State Chemistry

Polymer Precursor Utility: 3,3'-Diaminobenzophenone as a Monomer for Thermoplastic Polyimides (LARC-TPI)

The primary industrial utility of 3,3'-dinitrobenzophenone lies in its reduction to 3,3'-diaminobenzophenone [1], a key monomer for synthesizing high-temperature, thermoplastic polyimides like NASA's LARC-TPI [2]. While other dinitrobenzophenone isomers (e.g., 4,4'-) also yield diamines for polyimides, the meta-linkage provided by the 3,3'-isomer imparts a specific kinked, amorphous, and thermoplastic character to the final polymer. This is a critical functional differentiation: polymers derived from para-substituted diamines (like 4,4'-diaminobenzophenone) tend to be more linear, crystalline, and thermoset in nature, resulting in different processability and mechanical properties.

Polymer Chemistry High-Performance Polymers Aerospace Materials

Verified Application Scenarios for Procuring 3,3'-Dinitrobenzophenone (CAS 21222-05-9)


Synthesis of Thermoplastic Polyimide Monomers and Oligomers

Procurement of 3,3'-dinitrobenzophenone is specifically warranted when the synthetic target is 3,3'-diaminobenzophenone for the production of amorphous, thermoplastic polyimides such as LARC-TPI [1]. The meta-substitution pattern of the dinitro compound is essential for introducing the desired 'kink' in the polymer backbone, which imparts melt-processability. Using the 4,4'-isomer would yield a more linear, less tractable polymer, making the 3,3'-isomer the non-substitutable precursor for these specific high-performance applications in aerospace and electronics.

Investigating High-Capacity Organic Cathode Materials for Primary Batteries

In the development of reserve or primary Mg/Zn batteries, 3,3'-dinitrobenzophenone is a candidate material of interest due to its 14-electron reduction process [2]. This property distinguishes it from other nitroaromatic compounds with lower electron transfer numbers. Procurement for this purpose is driven by the need for a well-defined, high-capacity organic depolarizer, and the use of a positional isomer (e.g., 2,2'- or 4,4'-dinitrobenzophenone) would result in a different reduction potential and capacity, failing to replicate the specific performance profile of the m,m'-isomer.

Fundamental Research in Crystal Engineering and Solid-State Chemistry

3,3'-Dinitrobenzophenone serves as a model compound for studying the role of dipole-dipole interactions in crystal packing [3]. Its unique network of CO···N–O and N–O···N–O interactions is directly tied to its 3,3'-substitution. Researchers studying polymorphism, lattice energies, or designing co-crystals would specifically require this isomer, as the interaction topology is not present in other dinitrobenzophenone isomers. Procurement in this context is for a specific structural tool rather than a general reagent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3'-Dinitrobenzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.